molecular formula C10H13F B8675758 1-Tert-butyl-3-fluorobenzene CAS No. 701-26-8

1-Tert-butyl-3-fluorobenzene

Cat. No.: B8675758
CAS No.: 701-26-8
M. Wt: 152.21 g/mol
InChI Key: SEYVXKNLOLHDRF-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-fluorobenzene is a useful research compound. Its molecular formula is C10H13F and its molecular weight is 152.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

701-26-8

Molecular Formula

C10H13F

Molecular Weight

152.21 g/mol

IUPAC Name

1-tert-butyl-3-fluorobenzene

InChI

InChI=1S/C10H13F/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3

InChI Key

SEYVXKNLOLHDRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a vigorously stirred solution of tetrafluoroboric acid (73.26 mL; 0.4 mol; 48% wt % solution in water) in a large beaker at room temperature was slowly added 3-tert-butylaniline (15.0 g; 0.10 mmol). The resulting mixture was stirred at room temperature for 30 minutes, cooled to 0° C. and then a solution of sodium nitrite (11.09 g; 0.16 mol) in water (30 mL) was added. After addition was complete reaction mixture was stirred at 0° C. for 30 minutes, warmed to room temperature and further stirred for 20 minutes. The resulting beige slushy material was filtered, washed with tetrafluoroboric acid (20 mL) and ether (3×20 mL) to yield an off-white solid (13.54 g). The latter was dissolved in dichloromethane (300 mL) and heated at reflux for 2 hours until the solid was dissolved and no more gas (HF) evolution was observed. The reaction mixture was cooled to room temperature and concentrated under reduced pressure to yield a dark oil that was purified by column chromatography eluting with ethyl acetate/hexanes (0 to 5% v/v gradient elution over 1 L) to yield the title compound as a pale yellow liquid (11.80 g).
Quantity
73.26 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
11.09 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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